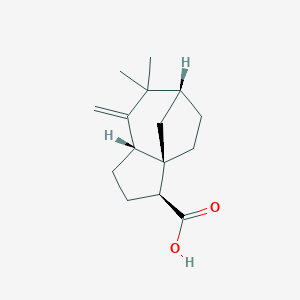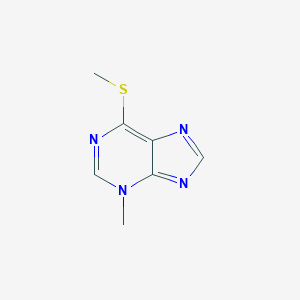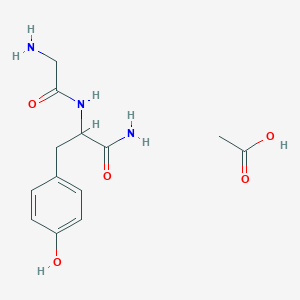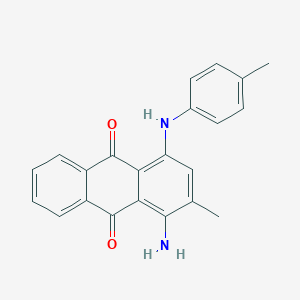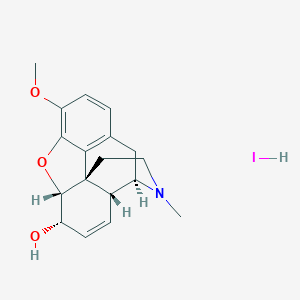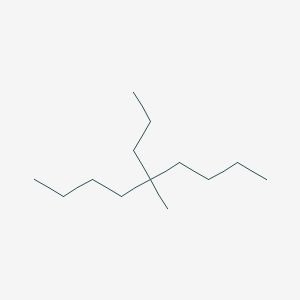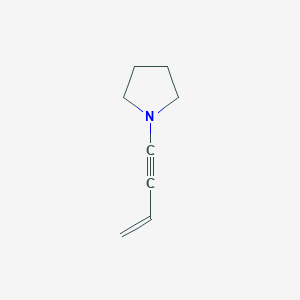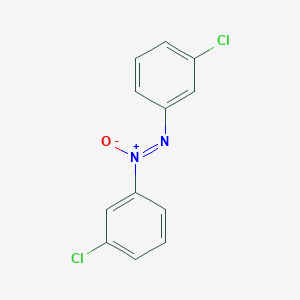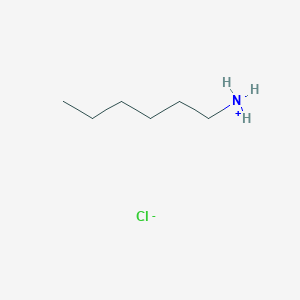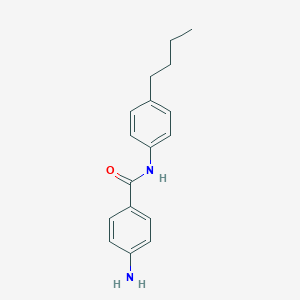
4-amino-N-(4-butylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4-butylphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to target and inhibit the activity of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. The inhibition of JAKs by AG490 has been shown to have significant effects on cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism Of Action
4-amino-N-(4-butylphenyl)benzamide works by binding to the ATP-binding site of JAKs, thereby inhibiting their kinase activity. This leads to the inhibition of downstream signaling pathways that are activated by cytokines and growth factors. The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-amino-N-(4-butylphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis. In autoimmune disorders, 4-amino-N-(4-butylphenyl)benzamide has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative diseases, 4-amino-N-(4-butylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-amino-N-(4-butylphenyl)benzamide is its specificity for JAKs, which allows for the selective inhibition of JAK-mediated signaling pathways. This makes it a valuable tool for studying the role of JAKs in cellular processes. However, one of the limitations of 4-amino-N-(4-butylphenyl)benzamide is its relatively low potency compared to other JAK inhibitors. This can make it difficult to achieve complete inhibition of JAK activity in some experiments.
Future Directions
There are several potential future directions for research on 4-amino-N-(4-butylphenyl)benzamide. One area of interest is the development of more potent JAK inhibitors that can achieve complete inhibition of JAK activity. Another area of interest is the exploration of the potential therapeutic applications of 4-amino-N-(4-butylphenyl)benzamide in diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of 4-amino-N-(4-butylphenyl)benzamide and its effects on cellular processes.
Synthesis Methods
The synthesis of 4-amino-N-(4-butylphenyl)benzamide involves a series of chemical reactions that start with the reaction of 4-butylphenylamine with benzoyl chloride to form 4-butylbenzamide. This is then reacted with 4-nitrophenylhydrazine to form the intermediate compound 4-amino-N-(4-butylphenyl)benzamide. The final step involves the reduction of the nitro group to an amino group using sodium dithionite.
Scientific Research Applications
4-amino-N-(4-butylphenyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases such as cancer, autoimmune disorders, and inflammation. The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have anti-proliferative effects on cancer cells and to enhance the efficacy of chemotherapy. In autoimmune disorders such as rheumatoid arthritis, 4-amino-N-(4-butylphenyl)benzamide has been shown to suppress the production of pro-inflammatory cytokines. 4-amino-N-(4-butylphenyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
89092-37-5 |
|---|---|
Product Name |
4-amino-N-(4-butylphenyl)benzamide |
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4-amino-N-(4-butylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4,18H2,1H3,(H,19,20) |
InChI Key |
GCPNYYXFDSGAPA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



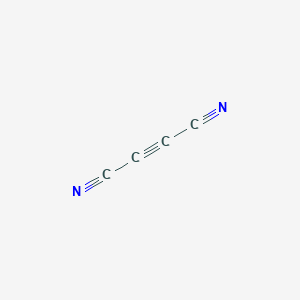
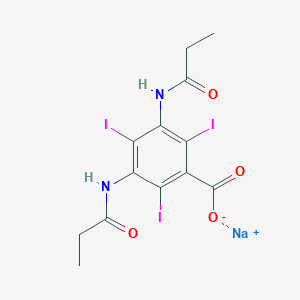
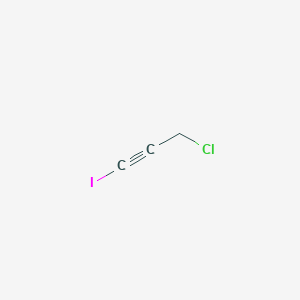
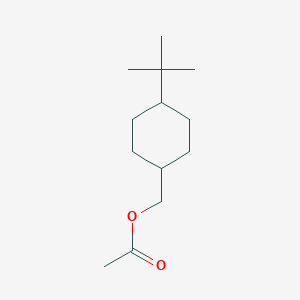
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
